Perfluorocyclohexanecarboxylic acid
Description
Classification and Chemical Context of Perfluorocyclohexanecarboxylic Acid as a Perfluorocarboxylic Acid (PFCA)
This compound (PFCHA) is a member of the per- and polyfluoroalkyl substances (PFAS), a large and diverse group of synthetic organofluorine compounds. nih.govcanada.ca The defining characteristic of PFAS is the presence of at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. defra.gov.uk This structure, particularly the high-energy carbon-fluorine bond, imparts exceptional stability and unique properties such as oil and water repellency and resistance to heat. canada.caitrcweb.org
Within the vast family of PFAS, PFCHA is specifically classified as a perfluorocarboxylic acid (PFCA). nih.gov PFCAs are characterized by a perfluorinated carbon chain attached to a carboxylic acid functional group (–COOH). wikipedia.org Unlike the more commonly studied linear PFCAs such as Perfluorooctanoic acid (PFOA), PFCHA possesses a cyclic, or ring-based, perfluorinated structure. Its formal IUPAC name is 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid. nih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇HF₁₁O₂ | nih.gov |
| Molecular Weight | 326.06 g/mol | nih.gov |
| IUPAC Name | 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | nih.gov |
| CAS Number | 374-88-9 | nih.gov |
Historical Development and Contemporary Significance of Perfluorinated Compounds in Environmental and Health Sciences
The journey of perfluorinated compounds began with the discovery of PFAS chemistry in the late 1930s, leading to large-scale manufacturing and widespread use in industrial and consumer products starting in the 1950s. itrcweb.orgacs.orgmidwestadvocates.org These substances were incorporated into a vast array of products, including non-stick cookware, stain-resistant textiles, food packaging, and firefighting foams, due to their desirable properties. itrcweb.orgwikipedia.orgmidwestadvocates.org Two primary manufacturing processes, electrochemical fluorination (ECF) and fluorotelomerization, have been central to their production. itrcweb.org
Initial awareness of the biological presence of PFAS emerged from occupational studies in the 1970s, which detected certain PFAS in the blood of exposed workers. itrcweb.orgmidwestadvocates.org By the 1990s, further studies reported their detection in the blood of the general population. itrcweb.orgmidwestadvocates.org However, it was not until the early 2000s that the ubiquitous nature of these compounds in the environment became widely documented, a delay partly attributable to earlier analytical limitations. acs.orgmidwestadvocates.org
The growing realization that many PFAS, particularly long-chain PFCAs like PFOA and perfluorooctane (B1214571) sulfonate (PFOS), are persistent, bioaccumulative, and mobile in the environment led to increased scientific and regulatory scrutiny. acs.orgmidwestadvocates.org This prompted voluntary phase-outs and regulatory actions, such as the US Environmental Protection Agency's PFOA Stewardship Program initiated in 2006, which aimed to eliminate certain long-chain PFCAs from emissions and product content by 2015. midwestadvocates.org These actions have, in turn, shifted focus toward the study of other PFAS, including shorter-chain compounds and alternative chemistries. itrcweb.org
Research Trajectory and Evolution of Understanding Pertaining to this compound
The research landscape for PFAS was historically dominated by studies on long-chain, linear compounds like PFOA and PFOS. acs.orgacs.org However, as regulatory pressures and manufacturing shifts occurred, the scientific community broadened its focus to encompass a much wider range of PFAS structures. itrcweb.org This expanded scope includes cyclic compounds like this compound.
The evolution of sophisticated analytical techniques has been a critical driver in this research trajectory. Methods such as liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), have become more sensitive and capable of identifying and quantifying a greater diversity of PFAS in various environmental matrices. researchgate.netmdpi.com The development of methods like stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) represents ongoing efforts to create more efficient and eco-friendly analytical tools for PFCAs. mdpi.com
The detection of a wide variety of PFAAs in environmental samples, particularly in proximity to fluorochemical manufacturing facilities, underscores the importance of studying these compounds individually to understand their specific environmental fate and transport. nih.govresearchgate.net While research on PFCHA is not as extensive as that for its linear counterparts, its inclusion in the broader class of PFCAs means it is an integral part of the ongoing global effort to understand the full extent of PFAS contamination and to manage these persistent substances. canada.ca
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSVMHCHVIRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379780 | |
| Record name | Perfluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-88-9 | |
| Record name | Perfluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Occurrence and Distribution of Perfluorocyclohexanecarboxylic Acid
Global Environmental Presence
The global distribution of PFAS is a well-established phenomenon, with these compounds being detected in various environmental media across the globe, even in remote regions. epa.govnih.gov This widespread presence is attributed to their resistance to degradation and their mobility in the environment. greenpeace.org
Ubiquitous Distribution in Various Environmental Compartments
As a class of compounds, PFCAs are found in a wide range of environmental settings. greenpeace.org Research indicates that PFAS have contaminated a significant portion of U.S. waterways. waterkeeper.org They are found in soil, sediment, air, and biota. greenpeace.orgepa.gov Fish can act as bioaccumulators of PFAS, showing higher concentrations than the surrounding water, which makes them useful indicators of contamination. pca.state.mn.usfox9.com Although specific quantitative data for PFCHA is not widely available in the reviewed literature, its classification as a PFCA suggests it likely shares these distribution characteristics. A screening study of new PFAS compounds conducted in Norway included Perfluorocyclohexanecarboxylic acid as a target analyte, indicating its relevance in environmental monitoring efforts. miljodirektoratet.no
Geographical Variability and Hotspot Identification
The concentration of PFAS in the environment is not uniform, with certain areas showing significantly higher levels of contamination. These "hotspots" are often associated with industrial facilities that manufacture or use PFAS, military bases and airports where firefighting foams containing PFAS have been used, and wastewater treatment plants. wvu.eduecowatch.comyoutube.com For instance, high concentrations of PFCAs have been found in surface and drinking water near fluorochemical manufacturing plants. googleapis.com Studies have identified several PFAS contamination hotspots in the United States, including in the eastern U.S. and near military installations. wvu.eduecowatch.com While these studies primarily focus on more well-known PFAS, any site with a history of PFAS release is a potential area of concern for all related compounds, including PFCHA.
Occurrence in Aqueous Environmental Matrices
The high water solubility of many PFAS compounds facilitates their transport through the hydrologic cycle, leading to their presence in various water systems. usgs.gov
Surface Water Systems (e.g., rivers, lakes, oceans)
PFAS are frequently detected in surface waters globally. greenpeace.org Studies in the United States have found PFAS in a vast majority of tested rivers, lakes, and streams. waterkeeper.org For example, testing in Minnesota has revealed PFAS contamination in numerous lakes and rivers. fox9.com While these studies often report on a suite of PFAS compounds, specific data for this compound are not consistently reported. The general presence of PFCAs in surface waters suggests that PFCHA may also be present, particularly in areas impacted by industrial discharges or other sources of PFAS contamination. googleapis.com
Groundwater Systems
Groundwater is a significant reservoir for PFAS contamination. nih.gov An estimated 71 to 95 million people in the contiguous U.S. may be using groundwater with detectable levels of PFAS for their drinking water. usgs.gov Aquifers can become contaminated through leaching from contaminated soils and industrial sites. nih.govwvu.edu Research indicates that groundwater-sourced public water systems are frequently impacted by PFAS. nih.gov In Iowa, while surface water sources were more likely to contain PFAS, contaminated groundwater showed higher average total PFAS concentrations. iastate.edu Again, while comprehensive data for PFCHA is lacking, its chemical nature suggests it could be present in contaminated groundwater systems.
Drinking Water Supplies
The presence of PFAS in drinking water is a major public health concern. osd.mil The U.S. Environmental Protection Agency (EPA) has conducted nationwide monitoring for several PFAS in public water systems and has established health advisories for some. nih.govhealth.state.mn.usresearchgate.net PFAS have been detected in drinking water supplies in numerous communities, often linked to contaminated source waters. ewg.org Studies have shown that while some water treatment processes, like granular activated carbon, can remove certain PFAS, they may not be effective for all compounds. As with other environmental compartments, specific data on the occurrence and concentration of this compound in drinking water are limited in the available scientific literature.
General Occurrence of Perfluorocarboxylic Acids (PFCAs) in Environmental Matrices
| Environmental Matrix | General Findings for PFCAs | Specific Data for this compound (PFCHA) |
| Surface Water | Frequently detected in rivers, lakes, and oceans globally. | Included as an analyte in some monitoring studies, but specific concentration data is scarce in the reviewed literature. |
| Groundwater | Widespread contamination, particularly near industrial sites and areas of AFFF use. | Expected to be present in contaminated groundwater due to its chemical properties, but quantitative data is limited. |
| Drinking Water | Detected in numerous public and private drinking water supplies. | Not consistently included in routine monitoring; specific occurrence data is not widely available. |
| Soil and Sediment | Acts as a long-term reservoir for PFAS, leading to groundwater and surface water contamination. | Assumed to be present in contaminated soils and sediments, but specific data is lacking. |
| Biota | Bioaccumulation observed in various organisms, especially fish. | Not widely reported in biota monitoring studies. |
Wastewater Treatment Plant Influent and Effluent
Wastewater treatment plants (WWTPs) are recognized as significant conduits for the release of various PFAS into the aquatic environment. These facilities receive a complex mixture of chemicals from industrial, commercial, and domestic sources. While numerous studies have documented the presence of a wide range of PFAS, including various perfluoroalkyl carboxylic acids (PFCAs), in both the influent (incoming wastewater) and effluent (treated wastewater) of WWTPs, specific data on the concentrations of this compound are not extensively reported. General findings indicate that many PFAS are resistant to conventional wastewater treatment processes, leading to their discharge into receiving water bodies. Without specific monitoring data for PFCHA, it is not possible to create a data table detailing its concentrations in WWTP influent and effluent.
Landfill Leachate
Landfills are terminal repositories for a vast array of consumer and industrial products that may contain PFAS. Over time, these compounds can leach from the waste materials and accumulate in the landfill leachate. Studies on landfill leachate have consistently shown it to be a significant source of PFAS contamination, often with high concentrations of various PFCAs. However, much like the data for wastewater, specific quantitative data for this compound in landfill leachate is not widely available in existing research. Consequently, a data table illustrating its specific concentrations in this medium cannot be compiled.
Atmospheric Distribution and Transport
The atmosphere serves as a crucial pathway for the global distribution of persistent organic pollutants, including certain PFAS.
Presence in Ambient Air
The detection of various PFAS in ambient air, even in remote regions, underscores the potential for long-range atmospheric transport. However, monitoring studies that specifically target and quantify this compound in the atmosphere are limited.
Long-Range Atmospheric Transport Mechanisms
Volatile and semi-volatile PFAS can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to particulate matter. The specific physicochemical properties of this compound would determine its partitioning between these phases and thus its potential for long-range transport. However, without empirical data, a detailed discussion of its specific transport mechanisms remains speculative.
Atmospheric Deposition Pathways (e.g., wet and dry deposition)
Atmospheric PFAS are eventually removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet deposition (rain and snow) and dry deposition (particle fallout). The efficiency of these deposition pathways for this compound would depend on its atmospheric form. Again, a lack of specific measurement data precludes a detailed analysis of its deposition fluxes.
Occurrence in Solid Environmental Compartments
The accumulation of PFAS in solid environmental matrices such as soil and sediment is a key concern due to their persistence and potential for bioaccumulation. However, research focusing specifically on the concentrations of this compound in these compartments is not readily found in the reviewed literature.
Soil Systems
Sediment Systems
Sediments are often considered a sink for many persistent organic pollutants, including PFAS. nih.govnih.gov The partitioning of these compounds into sediments is a key factor in their environmental distribution. nccoast.org The accumulation of various PFCAs in sediments has been documented, with concentrations varying depending on proximity to industrial sources and wastewater treatment plants. nih.gov Despite the recognized importance of sediment as a reservoir for PFAS, specific data on PFCHA concentrations in sediment systems are not detailed in the available research.
Biosolids
Biosolids, the solid organic matter recovered from wastewater treatment processes, can be a significant source of PFAS contamination to the environment when applied to land as fertilizer. nccoast.orgfrontiersin.orgnih.govnih.gov Research has consistently detected a range of PFCAs in biosolids, with concentrations varying widely depending on the industrial and domestic inputs to the wastewater treatment plant. frontiersin.orgnih.gov While numerous studies have analyzed PFAS in biosolids, specific quantitative data for PFCHA are not prominently reported.
Biotic Occurrence and Bioaccumulation Potential
The presence of PFAS in living organisms is a critical area of research due to the potential for these compounds to accumulate and cause adverse health effects. The bioaccumulation potential of PFAS is influenced by factors such as the organism's trophic level and the specific chemical structure of the PFAS compound. epa.govnih.gov
Detection in Aquatic Organisms (e.g., fish)
PFAS are readily taken up by aquatic organisms from their surrounding environment and through their diet. mdpi.comnih.gov Numerous studies have documented the presence of various PFCAs in fish tissues, with concentrations often increasing with the trophic level. mdpi.comfosan.org While the bioaccumulation of linear PFCAs in fish has been extensively studied, specific data on the detection and concentration of PFCHA in aquatic organisms like fish are not available in the reviewed scientific literature.
Detection in Terrestrial Organisms
The transfer of PFAS from the environment to terrestrial organisms is a recognized exposure pathway. epa.gov Wildlife can be exposed to these compounds through the consumption of contaminated food and water. epa.gov While research has been conducted on the presence of PFAS in various terrestrial wildlife, there is a noted lack of studies focusing on terrestrial ecosystems compared to aquatic environments. epa.gov Specific data on the detection of PFCHA in terrestrial organisms could not be found in the reviewed literature.
Trophic Transfer and Biomagnification in Food Webs
Trophic transfer and biomagnification are processes where the concentration of a substance increases in organisms at successively higher levels in a food web. nih.govitrcweb.orgpsu.eduresearchgate.netyoutube.com Several studies have demonstrated the biomagnification of certain long-chain PFCAs in both aquatic and terrestrial food webs. nih.govfosan.orgnih.govnih.govconfex.comifremer.frnih.gov The potential for a chemical to biomagnify is a key factor in assessing its environmental risk. capes.gov.br However, specific research investigating the trophic transfer and biomagnification potential of this compound within food webs is currently lacking in the scientific literature.
Environmental Fate and Transport Mechanisms of Perfluorocyclohexanecarboxylic Acid
Environmental Persistence and Stability of Perfluorinated Carbon Chains
The defining characteristic of perfluorinated compounds like PFHxCA is their exceptional environmental persistence. This stability is a direct result of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov The high electronegativity of the fluorine atoms creates a strong, stable bond with carbon, making the perfluoroalkyl chain, in this case, a perfluorinated cyclohexane (B81311) ring, extremely resistant to degradation. nih.gov
This inherent stability means that PFHxCA is resistant to most natural degradation processes, including abiotic and biotic pathways that break down other organic pollutants. nih.gov Consequently, once released into the environment, PFHxCA can persist for extended periods, leading to its designation as a "forever chemical". The vast majority of PFAS are either non-degradable or transform into other stable terminal PFAS compounds. nih.gov This high level of persistence is a primary reason for the widespread concern regarding this class of chemicals. nih.gov
Inter-Compartmental Exchange Processes
The movement of PFHxCA between different environmental compartments such as air, water, and sediment is a critical aspect of its environmental fate. These exchange processes determine the ultimate distribution and potential exposure pathways of the compound.
For PFCAs, the neutral acid form is more likely to partition to the atmosphere than its anionic conjugate base. nih.gov Although the anionic form is predominant in most aqueous environments, the neutral species drives the air-water exchange. nih.gov This suggests that even at low concentrations, the neutral form of PFHxCA can volatilize from water surfaces, contributing to its atmospheric transport. The atmospheric long-range transport potential for similar compounds like perfluorooctanoic acid (PFOA) has been estimated to be thousands of kilometers. nih.gov
In aquatic systems, PFHxCA can partition between the water column and bottom sediments. This behavior is often described by the sediment-water distribution coefficient (Kd), which quantifies the ratio of the chemical's concentration in sediment to its concentration in water at equilibrium. nih.gov For PFCAs, partitioning to sediment is influenced by the length of the perfluoroalkyl chain, with longer-chain compounds generally showing a greater affinity for sediment. nih.gov
Studies on various PFCAs have shown that sediment-water distribution coefficients (log Kd) can range from 0.8 to 4.3, with the values increasing with the length of the perfluorinated chain. nih.gov While specific Kd values for PFHxCA are not provided in the search results, its cyclic structure and chain length would place its partitioning behavior within the broader context of other short-chain PFCAs.
The interaction of PFHxCA with solid environmental matrices like soil and sediment is a key process influencing its mobility. Sorption, the binding of the chemical to particles, can retard its transport in groundwater and surface water, while desorption releases it back into the aqueous phase. The primary mechanism for the sorption of PFAS onto soil is the interaction between the hydrophobic perfluorinated tail and the soil's organic matter. researchgate.net
The extent of sorption is influenced by both the properties of the chemical and the characteristics of the soil or sediment. For PFCAs, sorption tends to increase with the length of the perfluorinated chain. researchgate.net The organic carbon content of the soil is a major factor, with higher organic carbon leading to greater sorption. researchgate.net The pH of the matrix also plays a role, affecting the charge of both the chemical and the sorbent surfaces. researchgate.net Desorption can also occur, and the reversibility of sorption is often lower for longer-chain PFAS. researchgate.net
Table 1: Factors Influencing Sorption of Perfluorinated Compounds
| Factor | Influence on Sorption |
|---|---|
| Perfluorinated Chain Length | Longer chains generally lead to increased sorption. researchgate.net |
| Soil/Sediment Organic Carbon Content | Higher organic carbon content typically results in greater sorption. researchgate.net |
| pH | Can influence the charge of the compound and the sorbent material, affecting sorption. researchgate.net |
| Functional Group | Sulfonate head groups may exhibit greater sorption affinity than carboxylate analogs of the same chain length. researchgate.net |
Precursor Transformation and Formation Pathways of Perfluorocyclohexanecarboxylic Acid
PFHxCA can be directly released into the environment, but it can also be formed through the transformation of other polyfluorinated substances, known as precursors. serdp-estcp.mil Understanding these formation pathways is crucial for a complete picture of its environmental occurrence.
Abiotic transformation refers to the degradation of precursor compounds through non-biological processes, such as chemical reactions in the environment. digitellinc.com Many polyfluorinated substances can be partially degraded through various abiotic mechanisms, leading to the formation of stable terminal products like PFHxCA. itrcweb.org For example, some polyfluoroalkyl substances used in industrial applications and consumer products can undergo oxidation in the environment to form PFCAs. researchgate.net
The Total Oxidizable Precursor (TOP) assay is a laboratory method used to simulate these oxidative processes. nih.gov In this assay, powerful oxidizing agents are used to transform precursors into their corresponding terminal PFAAs, providing an estimate of the total precursor content in a sample. nih.gov While specific precursors to PFHxCA are not detailed in the provided search results, the general principle of precursor oxidation is a well-established formation pathway for PFCAs in the environment. serdp-estcp.mil
Toxicological and Ecotoxicological Investigations of Perfluorocyclohexanecarboxylic Acid
Aquatic Ecotoxicity Assessments
The impact of chemical substances on aquatic ecosystems is a critical area of environmental science. For PFCHA, understanding its potential to harm aquatic life, from microscopic algae to vertebrates, is essential for a comprehensive risk assessment.
Algal Toxicity Studies
Table 1: Algal Toxicity Data for Selected Perfluorinated Carboxylic Acids (PFCAs)
| Compound | Algal Species | Endpoint | EC50 (mg/L) | Source |
|---|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | Chlamydomonas reinhardtii | 96-h growth inhibition | 51.9 ± 1.0 | nih.gov |
Note: Data specific to Perfluorocyclohexanecarboxylic acid (PFCHA) was not available in the reviewed sources. The table provides context from a structurally related linear PFCA.
Invertebrate Toxicity Studies
Aquatic invertebrates are a crucial link in the food web, and their susceptibility to chemical contaminants can have cascading effects on the ecosystem. Research on the toxicity of PFCAs to invertebrates has largely centered on linear compounds. For example, studies with the freshwater crustacean Daphnia magna have shown that the acute toxicity of PFCAs decreases as the carbon chain length shortens. researchgate.netnih.gov The 48-hour median lethal concentration (LC50) for PFOA in D. magna has been reported to be 239,000 µg/L, while for the shorter-chain perfluorohexanoic acid (PFHxA), it was 1,048,000 µg/L. researchgate.net In chronic toxicity tests with PFHxA, mortality was observed at concentrations similar to those in acute tests, suggesting that the toxicity did not increase with longer exposure times. nih.gov Specific toxicity data for PFCHA in aquatic invertebrates remains a significant data gap.
Table 2: Acute Toxicity of Selected Linear PFCAs to Daphnia magna
| Compound | Endpoint | LC50 (µg/L) | Source |
|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | 48-h | 239,000 | researchgate.net |
| Perfluorohexanoic acid (PFHxA) | 48-h | 1,048,000 | researchgate.net |
Note: Data specific to this compound (PFCHA) was not available in the reviewed sources.
Vertebrate Aquatic Organism Toxicity Studies
The effects of PFCAs on aquatic vertebrates, particularly fish, have been a focus of toxicological research. Studies on zebrafish (Danio rerio) have provided valuable insights into the toxicity of linear PFCAs. For PFOA, the 96-hour LC50 for zebrafish embryos has been reported in the range of 371–661.695 mg/L. frontiersin.org In contrast, the toxicity of shorter-chain PFCAs to zebrafish has been observed to be lower, with a 120-hour LC50 for PFHxA reported as 8394.5 ppm. researchgate.net There is currently a lack of published studies specifically investigating the toxicity of PFCHA to vertebrate aquatic organisms.
Table 3: Acute Toxicity of Selected Linear PFCAs to Zebrafish (Danio rerio)
| Compound | Exposure Duration | LC50 (mg/L) | Source |
|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | 96-h (embryo) | 371 - 661.7 | frontiersin.org |
| Perfluorohexanoic acid (PFHxA) | 120-h (embryo) | 8394.5 | researchgate.net |
Note: Data specific to this compound (PFCHA) was not available in the reviewed sources.
Mammalian Toxicological Research (General PFAS/PFCA context, with applicability)
Understanding the mammalian toxicology of PFCHA is crucial for human health risk assessment. While direct in vivo studies on PFCHA are limited, research on other PFCAs provides a basis for understanding potential toxicological effects.
In Vivo Toxicological Studies
In vivo studies in animal models are fundamental for characterizing the potential hazards of chemical substances. Research on PFCAs has revealed a range of effects. For instance, studies on perfluorononanoic acid (PFNA) in rats have shown that it can lead to the accumulation of lipids in the liver and cause histopathological damage to hepatocytes. nih.gov Similarly, comprehensive toxicological assessments of perfluorohexanoic acid (PFHxA) in rodents have been conducted. integral-corp.com These studies are critical for establishing toxicity values, such as an oral reference dose (RfD), to guide risk assessment. integral-corp.com However, specific in vivo toxicological data for this compound is not well-documented in the available scientific literature, representing a significant knowledge gap.
Table 4: Summary of In Vivo Toxicological Findings for Selected PFCAs in Rodents
| Compound | Key Findings | Source |
|---|---|---|
| Perfluorononanoic acid (PFNA) | Hepatic lipid accumulation, hepatocyte damage | nih.gov |
Note: Data specific to this compound (PFCHA) was not available in the reviewed sources.
Elucidation of Toxicological Mechanisms and Modes of Action
Understanding the mechanisms by which this compound (PFHxCA) exerts its toxic effects is essential for a comprehensive risk assessment. Research into its cellular and molecular pathways, organ-specific toxicities, and structure-activity relationships provides insights into its mode of action.
Cellular and Molecular Pathways of Adverse Effects
The toxicological effects of chemical agents are often initiated at the cellular and molecular level. rroij.comadvinus.com Toxicants can directly interact with biomolecules like proteins, nucleic acids, and lipids, altering their structure and function. rroij.com They can also indirectly disrupt cellular signaling pathways, enzymatic activities, and metabolic processes. rroij.com
Several mechanisms have been identified for cellular toxicity induced by various toxicants. These include the overproduction of nitric oxide (NO) and reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress can, in turn, cause mitochondrial dysfunction and damage to cellular components, including DNA. advinus.comnih.gov Some chemicals can also be metabolized into reactive intermediates that bind to cellular macromolecules, leading to cellular dysfunction. rroij.com
In the context of perfluorinated compounds, studies on perfluorooctanoic acid (PFOA) have implicated several pathways in its toxicity, including the p53/mitochondrial pathway, nuclear lipid hyperaccumulation, and the tumor necrosis factor-α/nuclear factor κB (TNF-α/NF-κB) pathway. nih.gov While traditional pathways involving peroxisome proliferator-activated receptor alpha (PPARα) are important in animal models, their relevance to human health effects from PFOA is considered less significant. nih.gov
For perfluorinated carboxylic acids (PFCAs) in general, activation of PPARα has been observed. nih.govdrugbank.com A comparative study showed that various PFCAs could activate human PPARα, with PFOA showing the highest potential. nih.govdrugbank.com These compounds exhibited a weak potential to activate PPARγ and hardly activated PPARδ. nih.govdrugbank.com
Organ-Specific Toxicities (e.g., renal, hepatic, immunological, reproductive, developmental)
The distribution and metabolism of a toxicant in the body can lead to toxicity in specific organs. toxmsdt.com The liver and kidneys are particularly susceptible due to their roles in metabolism and excretion. rroij.comtoxmsdt.com
Hepatic Toxicity: The liver is a primary site for the metabolism of foreign compounds, which can lead to the formation of toxic metabolites and subsequent liver damage (hepatotoxicity). rroij.comtoxmsdt.com Studies on perfluorohexanoic acid (PFHxA) have noted histological changes in the liver. integral-corp.com
Renal Toxicity: The kidneys filter large volumes of blood and can concentrate toxicants, making them vulnerable to damage (nephrotoxicity). rroij.comtoxmsdt.com High-dose exposure to PFHxA has been shown to increase kidney weight, although not always accompanied by histopathological changes. integral-corp.com The renal toxicity of PFOA is observed at much lower doses, indicating it is more potent in this regard than PFHxA. integral-corp.com
Reproductive and Developmental Toxicity: Some chemicals can interfere with the reproductive system, leading to effects such as infertility or developmental abnormalities in offspring. toxmsdt.com However, available data from in vivo mammalian studies suggest that PFHxA is not a selective reproductive or developmental toxicant. integral-corp.comintegral-corp.com
Immunological Toxicity: The immune system can also be a target for toxicants, leading to immunosuppression or autoimmune responses.
Dermal and Eye Irritation: While the ammonium (B1175870) salt of PFHxA was not classified as a skin irritant, perfluorohexanoic acid itself, being a strong acid, is classified as a skin irritant. integral-corp.com The ammonium salt of PFHxA was also tested for eye irritation and monitored for effects. integral-corp.com
It is important to note that many of these organ-specific toxicity studies have been conducted on PFHxA, the linear isomer of PFHxCA. While the cyclic structure of PFHxCA may influence its toxicokinetics and toxicodynamics, the findings for PFHxA provide a valuable reference point.
Structure-Activity Relationships within Perfluorinated Carboxylic Acids
The toxicological properties of perfluorinated carboxylic acids (PFCAs) are closely linked to their chemical structure, particularly the length of their perfluorinated carbon chain. nih.govdrugbank.comnih.govillinois.edunih.gov
A consistent finding across multiple in vitro studies is that the cytotoxicity of linear PFCAs increases with the length of the fluorocarbon chain. nih.govdrugbank.comnih.govillinois.edunih.gov For example, studies on human hepatocarcinoma cells (HepG2) and zebrafish liver cells have shown that longer-chain PFCAs like perfluorooctanoic acid (PFOA) are more toxic than shorter-chain PFCAs such as perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA). nih.govdrugbank.comnih.govillinois.edu This chain length-dependent toxicity is also observed in human colon carcinoma cells. nih.gov
The structure of the perfluoroalkyl tail also influences the compound's properties. The electron-withdrawing nature of the fluoroalkyl tail in PFCAs makes them stronger acids compared to their non-fluorinated fatty acid counterparts. acs.org This acidity can influence their behavior and interactions at a molecular level.
Furthermore, the degradation of PFCAs is also structure-dependent. The initial step in the electrochemical degradation of PFOA is decarboxylation, and the rate of this reaction is influenced by structural parameters such as bond lengths and energies within the molecule. nih.gov While this relates to environmental degradation rather than metabolic processes, it highlights the importance of molecular structure in the reactivity of these compounds.
Human and Ecological Exposure Assessment of Perfluorocyclohexanecarboxylic Acid
Human Exposure Pathways and Sources
Human exposure to PFAS, including potentially PFHxCA, can occur through various pathways. For the general population, the primary routes of exposure are typically through diet and drinking water, while inhalation and dermal contact are more significant in occupational settings. nih.govnih.gov
Drinking water has been identified as a significant source of exposure to various PFAS, particularly in communities near industrial facilities or other sites of contamination. nih.govresearchgate.net While specific concentration data for Perfluorocyclohexanecarboxylic acid in drinking water is not widely available in the reviewed literature, the behavior of other perfluoroalkyl carboxylic acids (PFCAs) in water treatment processes offers some insight. Studies have shown that the effectiveness of removal techniques, such as granular activated carbon (GAC) filtration, can vary depending on the specific PFCA, with longer-chain compounds being more readily removed. It is important to note that for a significant portion of the American population, drinking water may account for less than 20% of their total PFAS intake. nih.gov
In March 2023, the U.S. Environmental Protection Agency (EPA) proposed a Maximum Contaminant Level (MCL) of 4.0 parts per trillion (ppt) for perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) in drinking water. nih.gov While this regulation does not specifically address PFHxCA, it reflects the growing concern over PFAS contamination in public water systems.
The food supply is considered a primary route of human exposure to many PFAS compounds. Contamination can occur through various channels, including the use of PFAS-containing materials in food packaging and processing equipment, and the bioaccumulation of these substances in the food chain. However, specific research and data on the presence and levels of this compound in food items are limited in the available scientific literature.
Indoor environments can be a source of exposure to a variety of PFAS, which are released from consumer products and accumulate in dust and air. Studies have detected numerous per- and polyfluorinated compounds in house dust and indoor air samples. nih.gov For instance, a study in Catalonia, Spain, identified perfluorodecanoic acid (PFDA) and perfluorononanoic acid (PFNA) as having the highest concentrations in house dust among the measured ionic PFCs. nih.gov The same study found that fluorotelomer alcohols (FTOHs) were the dominant neutral PFCs in indoor air. nih.gov
PFAS are utilized in a wide array of consumer products to impart desirable qualities such as water, stain, and grease resistance. These products can be a direct source of human exposure through skin contact. While research has identified the presence of various PFAS in products like textiles, carpets, cleaning agents, and cosmetics, specific information regarding the inclusion of this compound in these items is scarce in the reviewed literature. nih.govnih.gov The U.S. Food and Drug Administration (FDA) notes that some common PFAS ingredients in cosmetics include perfluorohexylethyl triethoxysilane (B36694) and polytetrafluoroethylene (PTFE), but does not specifically list PFHxCA.
Workplace environments, particularly those involved in the manufacturing or use of PFAS, can present scenarios for elevated exposure. The primary routes of occupational exposure are often through the inhalation of airborne particles and vapors, as well as dermal contact with concentrated forms of these chemicals. nih.gov
While mortality and morbidity studies have been conducted on worker cohorts at fluoropolymer manufacturing plants, these have largely focused on legacy compounds like PFOA. Specific occupational exposure limits or detailed exposure scenarios for this compound have not been established in the reviewed literature. General safety precautions in workplaces handling perfluorinated carboxylic acids include minimizing the generation of airborne contaminants and preventing skin contact.
Ecological Exposure Assessment Methodologies
Assessing the ecological risk of this compound (PFHxA) involves a multi-faceted approach to determine its potential impact on various organisms and ecosystems. Methodologies for ecological risk assessment of PFAS are still evolving but are crucial for establishing protective environmental quality standards. sanbornhead.com
Key components of an ecological exposure assessment include:
Advanced Analytical Methodologies for Detection and Quantification of Perfluorocyclohexanecarboxylic Acid in Environmental and Biological Matrices
Sample Preparation Techniques
Effective sample preparation is a critical step to isolate PFCHA from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. The choice of technique depends on the sample matrix (e.g., water, soil, blood) and the subsequent analytical method.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely adopted and effective technique for the extraction and preconcentration of per- and polyfluoroalkyl substances (PFAS), including PFCHA, from aqueous matrices such as drinking water, surface water, and groundwater. The selection of the sorbent material is crucial for achieving high recovery rates.
For acidic PFAS like PFCHA, Weak Anion Exchange (WAX) sorbents are particularly effective. These sorbents typically feature a polymer backbone with amine functional groups that are positively charged at an appropriate pH, allowing for the retention of anionic compounds like the carboxylate form of PFCHA.
A common SPE procedure for the analysis of PFAS in water involves the following steps:
Sample pH Adjustment: The pH of the water sample is adjusted to enhance the retention of the analytes on the SPE sorbent.
Cartridge Conditioning: The SPE cartridge is conditioned with a sequence of solvents, typically including methanol and deionized water, to activate the sorbent.
Sample Loading: The water sample is passed through the conditioned SPE cartridge, where PFCHA and other PFAS are retained on the sorbent.
Washing: The cartridge is washed with a weak solvent to remove co-extracted interfering substances.
Elution: The retained analytes, including PFCHA, are eluted from the cartridge using a stronger solvent, often a basic solution of methanol.
This approach allows for the concentration of PFCHA from large volumes of water, thereby increasing the sensitivity of the subsequent analysis.
| SPE Parameter | Description | Typical Application |
| Sorbent Type | Weak Anion Exchange (WAX) | Extraction of acidic PFAS from aqueous samples |
| Conditioning Solvents | Methanol, Deionized Water | Activation of the sorbent material |
| Elution Solvent | Basic Methanol | Desorption of retained analytes from the sorbent |
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample. While conventional SBSE with a polydimethylsiloxane (PDMS) coating is highly effective for nonpolar compounds, its application for more polar compounds like PFCHA has been limited.
However, recent advancements in SBSE are exploring the development of novel, more polar coatings to enhance the extraction efficiency of a broader range of compounds. Research into new polymeric coatings and modifications to the extraction conditions aims to extend the applicability of SBSE to polar emerging contaminants. While specific applications of SBSE for PFCHA are not yet widely documented in scientific literature, the ongoing development of more polar sorbent phases holds promise for its future use in the analysis of this and other polar PFAS.
Derivatization Methods for Enhanced Volatility
Gas Chromatography (GC) is a powerful analytical technique, but its application to non-volatile compounds like PFCHA requires a derivatization step to increase their volatility and thermal stability. Derivatization involves a chemical reaction to convert the polar carboxylate group of PFCHA into a less polar and more volatile derivative.
Various derivatizing agents can be employed for the analysis of perfluorinated carboxylic acids (PFCAs). The selection of the derivatizing agent is critical for achieving high reaction yield and forming a stable derivative suitable for GC analysis. This approach is particularly useful for confirming the presence of PFCHA and for laboratories that may not have access to liquid chromatography-mass spectrometry instrumentation.
Chromatographic Separation Techniques
Chromatographic techniques are employed to separate PFCHA from other compounds in the sample extract before its detection and quantification. The choice between liquid and gas chromatography depends on the sample preparation method used and the specific analytical requirements.
Liquid Chromatography (LC)
Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for the analysis of PFCHA and other PFAS. This method offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex matrices.
The separation of PFCHA is typically achieved using a C18 or other suitable reversed-phase analytical column. A "delay column" is often incorporated into the LC system to separate any background PFAS contamination originating from the instrument itself from the analytes in the injected sample. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium (B1175870) acetate or formic acid to improve chromatographic peak shape and ionization efficiency.
| LC Parameter | Description | Typical Conditions |
| Analytical Column | C18 Reversed-Phase | Separation of PFAS based on hydrophobicity |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives | Elution of analytes from the column |
| Detector | Tandem Mass Spectrometer (MS/MS) | Highly sensitive and selective detection and quantification |
Gas Chromatography (GC)
Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), can be used for the analysis of PFCHA following a derivatization step. While less common than LC-MS/MS for PFAS analysis, GC-MS offers high resolving power and can be a cost-effective alternative.
After derivatization to increase its volatility, the PFCHA derivative is injected into the GC system, where it is vaporized and separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer for detection and quantification. The development of new derivatization techniques continues to enhance the utility of GC-MS for the analysis of emerging PFAS.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a foundational analytical technique for the separation and quantification of perfluorinated carboxylic acids (PFCAs), including Perfluorocyclohexanecarboxylic acid. This method is particularly valuable for analyzing samples with significant concentrations of these compounds. researchgate.net The principle of HPLC involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation of analytes is achieved based on their differential interactions with the stationary and mobile phases.
For PFCAs, reversed-phase HPLC is commonly employed. nih.gov In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. Due to the challenges in detecting non-derivatized PFCAs with common detectors like UV, a pre-column derivatization step is often introduced. researchgate.netresearchgate.net This involves reacting the carboxylic acid group with a fluorescent labeling reagent, such as 3-bromoacetyl coumarin, to create a derivative that can be sensitively detected by a fluorescence detector. nih.govresearchgate.net An optimized gradient elution method, where the composition of the mobile phase is changed over time, allows for the efficient separation of a wide range of PFCAs, from short-chain to long-chain homologues, within a single analytical run. nih.gov
| Parameter | Description | Common Example |
|---|---|---|
| Stationary Phase (Column) | The solid material inside the column that interacts with the analytes. For PFCAs, C18 or other nonpolar phases are common. | Oasis-WAX, C18 Sorbents nih.gov |
| Mobile Phase | The solvent that carries the sample through the column. A mixture of organic solvent and water is typical for reversed-phase. | Acetonitrile/Water or Methanol/Water mixtures nih.gov |
| Derivatization Reagent | A chemical used to modify the analyte to enhance its detection. Fluorescent labels are common for PFCAs. | 3-bromoacetyl coumarin nih.gov |
| Detection Method | The technique used to visualize the separated analytes as they elute from the column. | Fluorescence Detection nih.govresearchgate.net |
| Elution Mode | The process of passing the mobile phase through the column. Gradient elution is often used for complex mixtures of PFCAs. | Gradient Elution nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. The primary distinction of UHPLC lies in its use of columns packed with smaller particles (typically less than 2 µm in diameter), which necessitates a system capable of operating at much higher pressures. This enhancement in column technology leads to more efficient separations and narrower, taller chromatographic peaks, which translates to better resolution and lower limits of detection.
When coupled with mass spectrometry, UHPLC-MS/MS is a powerful tool for the analysis of complex environmental and biological samples for contaminants like this compound. nih.gov The increased peak capacity and reduced run times of UHPLC are highly advantageous for high-throughput analysis. nih.gov The optimization of a UHPLC method involves careful selection of the column chemistry (e.g., C18, BEH Shield RP18), mobile phase composition (often acetonitrile or methanol with water and additives like formic acid), column temperature, and flow rate to achieve the best possible separation for the target analytes. nih.gov The use of formic acid in the mobile phase, for instance, can improve the ionization of analytes and enhance chromatographic resolution. nih.gov
| Characteristic | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (e.g., up to 6,000 psi) | Higher (e.g., up to 15,000 psi or more) unl.edu |
| Resolution | Good | Excellent, sharper peaks youtube.com |
| Analysis Time | Longer | Shorter, rapid analysis nih.gov |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher due to narrower peaks youtube.com |
Mass Spectrometric Detection Methods
Mass spectrometry (MS) is an indispensable detection technique when coupled with chromatographic separation for the analysis of this compound. It offers unparalleled specificity and sensitivity, allowing for the confident identification and quantification of the analyte, often at trace levels. Different MS approaches can be employed depending on the analytical goal, from targeted quantification to the discovery of unknown fluorinated compounds.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry, often denoted as MS/MS, is a highly specific and sensitive technique used for the targeted analysis and quantification of known compounds like this compound. mdpi.com When coupled with liquid chromatography (LC-MS/MS), it is considered a gold standard for analyzing per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov The process involves two stages of mass analysis. In the first stage (MS1), an ion corresponding to the mass of the target analyte (the precursor ion) is selected. youtube.com This precursor ion is then directed into a collision cell, where it is fragmented into smaller, characteristic product ions through collision-induced dissociation. youtube.com The second stage of mass analysis (MS2) then separates and detects these product ions.
This technique provides a high degree of certainty in identification because the specific transition from a precursor ion to a product ion serves as a unique chemical signature for the analyte. youtube.com This specificity is crucial when analyzing complex matrices where isobaric interferences (other compounds with the same mass) may be present. For PFAS analysis, monitoring specific precursor-to-product ion transitions for each compound allows for highly selective and sensitive quantification, even at very low concentrations. nih.govnih.gov
| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| perfluoro-3-methoxypropanoic acid | PFMPA | 229 | 85 nih.govnih.gov |
| perfluoro-2-methoxypropanoic acid | PMPA | 185 | 85 nih.govnih.gov |
| perfluoro-4-methoxybutanoic acid | PFMBA | 279 | 85 nih.govnih.gov |
| perfluoro-2-ethoxypropanoic acid | PEPA | 235 | 135 nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for non-targeted analysis (NTA), which aims to identify unknown or unexpected compounds in a sample without a preconceived list of targets. nih.govfftc.org.tw This approach is invaluable for discovering novel PFAS, including isomers and transformation products of compounds like this compound, in environmental and biological matrices. researchgate.netmdpi.com HRMS instruments provide very high mass accuracy and resolving power, allowing for the determination of the elemental formula of an unknown compound from its exact mass. fftc.org.tw
The workflow for non-targeted analysis using HRMS involves acquiring full-scan mass spectral data, followed by sophisticated data processing to find evidence of previously unidentified fluorinated compounds. mdpi.com Data mining techniques, such as searching for characteristic fragment ions or homologous series, are used to pinpoint potential PFAS. mdpi.com The high specificity of HRMS helps to distinguish analytes from background matrix interferences, aiding in their reliable identification. fftc.org.tw This capability makes HRMS an essential technology for expanding the knowledge base of PFAS contaminants beyond those routinely monitored by targeted methods. researchgate.net
| Advantage | Description |
|---|---|
| High Mass Accuracy | Allows for the confident determination of a compound's elemental formula, which is a crucial first step in identification. fftc.org.tw |
| High Resolving Power | Enables the separation of ions with very similar mass-to-charge ratios, reducing isobaric interferences from complex sample matrices. fftc.org.tw |
| Full-Scan Data Acquisition | Captures data for all ions within a specified mass range, allowing for retrospective analysis of data for newly suspected contaminants without re-running samples. nih.gov |
| Discovery of Novel Compounds | Facilitates the identification of previously unknown PFAS, their isomers, and degradation products in various samples. nih.govresearchgate.net |
| Comprehensive Screening | Provides a more complete picture of the chemical contamination in a sample compared to targeted methods that only look for specific compounds. mdpi.com |
Total Organic Fluorine Quantification Methods
Adsorbable Organic Fluorine (AOF) Analysis
Adsorbable Organic Fluorine (AOF) analysis is a sum parameter method used as an efficient screening tool to determine the total concentration of organic fluorine compounds in aqueous samples. qa-group.com This technique is particularly useful for getting a comprehensive overview of potential contamination by PFAS and other organofluorine substances like pesticides and pharmaceuticals. shimadzu.comshimadzu.com The AOF method provides a measure of the total amount of organic fluorine compounds that can be adsorbed onto a sorbent, typically granular activated carbon (GAC). shimadzu.comshimadzu.com
The analytical process involves passing a water sample through a column containing GAC, which adsorbs the organic fluorine compounds. shimadzu.com The GAC is then subjected to combustion in a high-temperature furnace. During combustion, the fluorine atoms from the organic compounds are converted into hydrogen fluoride (HF), which is captured in an absorption solution. shimadzu.com Finally, the concentration of fluoride in this solution is determined using ion chromatography (IC). shimadzu.com This combined technique is known as Combustion Ion Chromatography (CIC). qa-group.com The AOF method is simpler and faster than targeted PFAS analysis and provides a more complete picture of the total organofluorine load, making it an excellent first-tier screening approach. metrohm.com
| Aspect | Description | Reference |
|---|---|---|
| Principle | Measures the sum of all adsorbable organic fluorine compounds in a sample. | qa-group.com |
| Methodology | Sample adsorption onto Granular Activated Carbon (GAC), followed by Combustion Ion Chromatography (CIC). | qa-group.comshimadzu.com |
| Application | Screening of water samples (surface, drinking, wastewater) for a comprehensive assessment of organofluorine contamination. | qa-group.commetrohm.com |
| Advantage | Faster and more comprehensive than targeted analysis; captures known PFAS, precursors, and other non-PFAS organofluorines. | metrohm.comlabtil.com |
| Limit of Detection (LOD) | Can achieve low detection limits, for example, 0.5 µg/L F- as per DIN 32645. | qa-group.com |
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is an analytical technique employed for the determination of total fluorine content, particularly in the context of per- and polyfluoroalkyl substances (PFAS). This method serves as a rapid and robust screening tool, especially for complex environmental and biological samples. The principle of CIC involves two main stages: high-temperature combustion followed by ion chromatography. thermofisher.commeasurlabs.com
In the first stage, the sample is combusted in a furnace at temperatures around 1000 °C in the presence of humidified oxygen. thermofisher.com This process, known as pyrohydrolytic oxidization, converts the organofluorine compounds, including this compound, into gaseous hydrogen fluoride (HF). These gases are then trapped in an aqueous absorption solution. thermofisher.com
In the second stage, this absorption solution is injected into an ion chromatography (IC) system. The IC separates the fluoride ions from other ions present in the solution, and a detector quantifies their concentration. thermofisher.commetrohm.com This allows for the determination of the total amount of fluorine that was present in the organic compounds in the original sample.
CIC is frequently used to measure parameters like Adsorbable Organic Fluorine (AOF) in water samples or Total Organic Fluorine (TOF). measurlabs.comthermofisher.com The AOF method involves first adsorbing the organic compounds from the water sample onto activated carbon. Inorganic fluoride is washed away, and then the carbon with the adsorbed organofluorines is analyzed by CIC. thermofisher.com This provides an indication of the total PFAS burden in a sample and can identify samples that warrant further, more detailed analysis by targeted methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com
While CIC is a powerful screening tool, its primary limitation is its non-selective nature; it provides a measure of total organic fluorine but does not identify or quantify individual compounds like this compound. measurlabs.com However, its efficiency makes it a valuable complementary technique to more specific methods. thermofisher.com Studies have shown good recoveries for various PFAS compounds using CIC, validating its use as a screening method. thermofisher.comchemrxiv.org
| Compound | Recovery Range (%) |
|---|---|
| Perfluorobutanesulfonic acid (PFBS) | 85% - 102% |
| 4-Fluorobenzoic acid (4-FBA) | 82% - 127% |
This table demonstrates the ability of the AOF by CIC method to determine the presence of PFAS compounds, supporting its use as a prescreening tool. thermofisher.com
Proton Induced Gamma-ray Emission (PIGE)
Proton Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analytical technique used for the quantitative measurement of total elemental fluorine on the surface of various materials. researchgate.net This method is particularly useful for rapid screening of environmental and consumer product samples. clu-in.org
The fundamental principle of PIGE involves bombarding a sample with a high-energy proton beam, typically with energies in the range of 1.8 to 3.4 MeV. nih.govunion.edu This proton beam excites the nuclei of fluorine atoms (¹⁹F) within the sample. As the excited nuclei return to a lower energy state, they emit gamma rays at specific, characteristic energies (110 and 197 keV for fluorine). union.edu The intensity of these emitted gamma rays is directly proportional to the number of fluorine atoms in the sample, allowing for quantification. researchgate.net
PIGE is valued for its speed, with analysis times often being only a few minutes per sample. clu-in.org It is a surface-sensitive technique, complementing other analytical methods that analyze the bulk of a sample. researchgate.netuam.es PIGE has been successfully applied to determine the total fluorine content on consumer papers and textiles, serving as an indicator for the presence of PFAS treatments. researchgate.net
A significant limitation of PIGE is that it measures total fluorine and does not differentiate between organic fluorine (such as that in this compound) and inorganic fluorine. researchgate.net Therefore, it is best used as a screening tool to identify samples that may contain high levels of fluorinated compounds, which can then be subjected to more specific analytical techniques for compound identification.
| Matrix | Limit of Detection (nmol F/cm²) |
|---|---|
| Papers | 13 |
| Textiles | 24 - 45 |
This table shows the sensitivity of the PIGE technique for detecting total fluorine on the surface of common consumer products. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of elements within a material. eag.comsinica.edu.tw The analysis depth of XPS is typically between 5 to 10 nanometers from the surface. eag.comcaltech.edu
The XPS process involves irradiating a sample surface with a beam of monochromatic X-rays. eag.com The X-rays have sufficient energy to cause the emission of core-level electrons from the atoms in the sample, an effect known as the photoelectric effect. sinica.edu.tw The kinetic energy of these emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted. nih.gov
A key advantage of XPS is its ability to provide chemical state information. Small shifts in the measured binding energies, known as chemical shifts, reveal details about the oxidation state and local chemical environment of the element. eag.comnih.gov For organofluorine compounds like this compound, XPS can distinguish between fluorine atoms in different chemical environments. The technique is sensitive to all elements except for hydrogen and helium. caltech.edunih.gov
While XPS is powerful for surface characterization, its application to bulk analysis is limited due to its shallow probing depth. caltech.edu For analyzing materials deeper than the surface layer, XPS can be combined with sputter depth profiling, where an ion beam is used to etch away the surface layer by layer. eag.com XPS has been instrumental in studying the surface chemistry of fluoropolymers and other materials containing organofluorine compounds. nih.gov
| Capability | Description |
|---|---|
| Elemental Analysis | Identifies all elements present on a surface (except H and He). nih.gov |
| Quantitative Composition | Determines the relative atomic concentration of elements with a precision typically within ±5%. caltech.edu |
| Chemical State Information | Distinguishes between different oxidation states and chemical environments of an element. eag.com |
| Surface Sensitivity | Analyzes the top 5-10 nm of a material's surface. eag.com |
| Depth Profiling | Can be combined with ion sputtering to analyze composition as a function of depth. eag.com |
Method Validation, Quality Assurance, and Quality Control Protocols
The reliable detection and quantification of this compound in environmental and biological matrices depend on rigorous method validation and the implementation of comprehensive Quality Assurance (QA) and Quality Control (QC) protocols. These procedures ensure that the data generated are accurate, precise, and defensible. epa.govfda.gov
Method Validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended purpose. youtube.com For quantitative methods, validation involves evaluating several key performance characteristics. pcdn.co
Accuracy: The closeness of the test results to the true value. It is often assessed using certified reference materials or by analyzing spiked samples at various concentrations. pcdn.co
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). pfigueiredo.org
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. youtube.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pcdn.co
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pcdn.coepa.gov
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pcdn.co
Ruggedness/Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.govpcdn.co
Quality Assurance (QA) encompasses the management and oversight processes to ensure that the analytical activities meet the required data quality objectives. epa.govQuality Control (QC) involves the operational techniques and activities used to fulfill the requirements for quality. epa.gov Stringent QA/QC is particularly crucial for biological samples due to their inherent variability and complexity. beckman.comresearchgate.net
Key QC protocols include the routine analysis of various control samples to monitor the performance of the analytical system.
| QC Sample Type | Purpose |
|---|---|
| Method Blank / Reagent Blank | Assesses contamination introduced during sample preparation and analysis. data.gov |
| Laboratory Control Sample (LCS) / Laboratory Fortified Blank | Demonstrates that the laboratory can perform the method in a clean matrix free of interferences and that the analytical system is in control. epa.govdata.gov |
| Matrix Spike (MS) / Laboratory Fortified Matrix | Evaluates the effect of the sample matrix on the analytical method's performance (accuracy). epa.govdata.gov |
| Matrix Spike Duplicate (MSD) | Assesses the effect of the sample matrix on the method's precision. epa.gov |
| Field Duplicates / Sample Duplicates | Measures the precision of the entire process, including sample collection, handling, and analysis. data.gov |
| Calibration Verification Standard | Confirms the continued validity of the instrument's calibration curve. epa.gov |
The use of certified reference materials (CRMs) is also a critical component of QA/QC, especially in human biomonitoring, as they help ensure the accuracy and comparability of data across different laboratories and studies. nih.gov
Environmental Remediation and Treatment Strategies for Perfluorocyclohexanecarboxylic Acid Contamination
Water Treatment Technologies
A range of technologies has been evaluated for their efficacy in removing PFAS from water, with varying degrees of success. These technologies can be broadly categorized into sorption-based processes, advanced oxidation processes, and membrane separation technologies. researchgate.net The selection of an appropriate technology depends on factors such as the concentration and types of PFAS present, the water matrix, and treatment costs. researchgate.net
Sorption technologies are widely used for the removal of PFAS from water. itrcweb.org These processes involve the mass transfer of PFAS molecules from the liquid phase to the surface of a solid sorbent material. itrcweb.org
Granular activated carbon (GAC) is a well-established and the most studied technology for the removal of PFAS from drinking water. epa.govmdpi.com GAC is a highly porous material with a large surface area, which allows for the adsorption of contaminants. epa.gov The effectiveness of GAC for PFAS removal is influenced by the characteristics of the PFAS compound, the properties of the GAC, and the background water quality. researchgate.net
Ion exchange (IX) resins are another effective sorption-based technology for PFAS removal. epa.govresearchgate.net Anion exchange resins, in particular, are designed to remove negatively charged contaminants like PFCAs from water. researchgate.net The removal mechanism involves both electrostatic interactions between the anionic functional group of the PFAS molecule and the cationic functional groups on the resin, as well as hydrophobic interactions between the fluorinated tail of the PFAS and the resin's polymer structure. nih.gov
Ion exchange resins have demonstrated high removal efficiencies for a range of PFAS, including both long- and short-chain compounds. researchgate.net In comparative studies with GAC, ion exchange resins have often shown higher removal capacities and better performance for a broader range of PFAS, especially for shorter-chain compounds. youtube.com The performance of ion exchange resins can be affected by the presence of other anions in the water, such as sulfate and chloride, which can compete for exchange sites. nih.gov Given that Perfluorocyclohexanecarboxylic acid is a carboxylic acid and will be anionic in most water sources, it is anticipated that ion exchange would be an effective treatment technology.
In addition to GAC and ion exchange resins, research is ongoing into the development of novel adsorbent materials for PFAS removal. These materials aim to offer higher adsorption capacities, faster kinetics, and greater selectivity for PFAS. Some of the promising novel adsorbents include biochar, modified clays, and cyclodextrin-based polymers. youtube.com
For instance, biochar produced from various feedstocks and activated through different methods has shown potential for adsorbing PFOA. The performance of these novel adsorbents for this compound has not been specifically documented. However, the diverse surface chemistries and porous structures of these materials suggest they could be tailored to effectively remove a wide range of PFAS, including cyclic structures like PFCHA. Further research and performance evaluations are necessary to determine their viability for full-scale applications.
Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive radicals, such as hydroxyl radicals, to degrade organic pollutants. researchgate.net However, the carbon-fluorine bond in PFAS is extremely strong, making them resistant to oxidation by conventional AOPs. researchgate.net
Technologies such as ozonation and UV/hydrogen peroxide have shown limited effectiveness in degrading PFAS. redalyc.org More aggressive AOPs, including electrochemical oxidation and plasma-based technologies, have demonstrated the ability to break down PFAS. researchgate.netresearchgate.net For example, electrochemical oxidation using boron-doped diamond (BDD) electrodes has been shown to effectively degrade PFOA and PFOS. epa.gov The degradation of this compound by AOPs is not well-documented, but it is expected to be challenging due to its perfluorinated structure. The efficacy of these destructive technologies for PFCHA would depend on the specific AOP and operating conditions.
Membrane separation technologies, particularly high-pressure membranes like reverse osmosis (RO) and nanofiltration (NF), are highly effective at removing PFAS from water. epa.govnih.gov These processes use a semi-permeable membrane to separate contaminants from water based on size and charge exclusion. researchgate.net
Reverse osmosis has been shown to achieve greater than 99% removal for a wide range of PFAS, including both long- and short-chain compounds. watertechonline.comnih.gov Given its molecular size and charged nature, this compound is expected to be effectively removed by reverse osmosis. A significant consideration for membrane technologies is the management of the concentrate or reject stream, which will contain a high concentration of the removed PFAS and requires further treatment or disposal. nih.gov
Performance in Wastewater Treatment Plants
Wastewater treatment plants (WWTPs) are recognized as significant sources of PFAS entering the environment. nih.gov Conventional WWTPs are generally not designed to remove persistent compounds like PFAS. The performance of WWTPs in removing perfluorinated compounds is highly variable and often poor. nih.gov
Studies have shown that for many PFAS, concentrations in the treated effluent can be higher than in the influent. nih.gov This phenomenon is often attributed to the transformation of polyfluorinated precursor compounds, which are not always measured in routine monitoring, into more stable perfluorinated acids like PFHxCA during the biological treatment processes. nih.gov
The removal of PFAS in WWTPs is primarily governed by sorption to sludge. nih.gov The extent of sorption is influenced by the compound's properties, such as the length of its fluorinated carbon chain and the nature of its functional group. Longer-chain PFAS tend to sorb more strongly to sludge than shorter-chain compounds. As a perfluorinated carboxylic acid, PFHxCA's behavior would be influenced by these factors, though specific removal efficiency data for this compound in various WWTP configurations are not widely available in the reviewed literature. Tertiary treatment steps, if present, can improve removal. Technologies like activated carbon, nanofiltration, or reverse osmosis have shown significant removal capabilities for a range of PFCs. nih.gov
Below is a table summarizing the general removal efficiency of different wastewater treatment technologies for short-chain PFAS, which would be the class that includes PFHxCA.
General Removal Efficiency of Wastewater Treatment Technologies for Short-Chain PFAS
| Treatment Technology | General Removal Efficiency | Primary Removal Mechanism |
|---|---|---|
| Conventional Activated Sludge | Low to Negative | Sorption to sludge, Biotransformation of precursors |
| Granular Activated Carbon | Moderate to High | Adsorption |
| Ion Exchange | High | Ion Exchange, Adsorption |
| Nanofiltration | High | Size Exclusion, Charge Repulsion |
| Reverse Osmosis | Very High | Size Exclusion, Charge Repulsion |
Soil and Sediment Remediation Technologies
Soil and sediments can act as long-term reservoirs of PFHxCA, gradually releasing the compound into groundwater and surface water. The remediation of PFAS-contaminated solids is particularly challenging due to the strong binding of these compounds to soil organic matter and mineral surfaces.
The mobility and partitioning of PFHxCA in soil and sediment are influenced by several factors, including the organic carbon content of the soil, pH, and the presence of other ions. mdpi.com Generally, PFAS with carboxylic acid functional groups are more mobile in the environment. mdpi.com
Current and developing remediation technologies for PFAS-contaminated soil and sediment include:
Excavation and Landfilling: This is a common approach that involves the physical removal of contaminated soil and its disposal in a certified landfill. While effective at removing the immediate source of contamination, it does not destroy the PFAS and may transfer the liability to the landfill operator.
Soil Washing: This ex-situ technology uses a liquid solution to transfer the PFAS from the soil to the liquid phase. The "washed" soil can then be returned to the site, and the resulting PFAS-laden liquid is treated.
Immobilization/Stabilization: This approach involves the use of amendments, such as activated carbon or other sorbents, to bind the PFAS in the soil, reducing their mobility and bioavailability. This method contains the contamination in-situ but does not eliminate it.
In-Situ Chemical Oxidation (ISCO): This technology involves injecting chemical oxidants into the subsurface to destroy contaminants. While effective for some organic pollutants, its effectiveness for PFAS is still under investigation and is generally considered to be limited for perfluorinated compounds.
The selection of a suitable remediation technology depends on a thorough site characterization and a clear understanding of the remedial objectives.
Overview of Soil and Sediment Remediation Technologies for PFAS
| Technology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Excavation and Landfilling | Physical removal and disposal of contaminated soil. | High certainty of removal from site. | High cost, transfers liability, does not destroy PFAS. |
| Soil Washing | Ex-situ separation of PFAS from soil into a liquid phase. | Can treat large volumes of soil. | Generates a contaminated liquid waste stream requiring treatment. |
| Immobilization | In-situ or ex-situ addition of sorbents to bind PFAS. | Lower cost, can be applied in-situ. | Does not destroy PFAS, long-term stability is a concern. |
| In-Situ Chemical Oxidation | Injection of chemical oxidants to destroy PFAS. | Potential for in-situ destruction. | Limited effectiveness for perfluorinated compounds. |
Innovative Destruction Technologies for this compound
The ultimate goal of PFAS remediation is the complete destruction of these compounds into harmless end products. Due to the strength of the carbon-fluorine bond, this requires significant energy input and has led to the development of several innovative destruction technologies. mdpi.com While much of the research has focused on PFOA and PFOS, these technologies are generally applicable to the broader class of PFAS, including PFHxCA.
Promising innovative destruction technologies include:
Supercritical Water Oxidation (SCWO): This process uses water above its critical point (374 °C and 22.1 MPa) as a solvent to oxidize organic compounds. SCWO has been shown to achieve over 99% destruction of PFOA and PFOS. nih.govnih.gov
Plasma-Based Systems: These technologies use electrical energy to generate a plasma field, which creates highly reactive species that can break down PFAS molecules. pjoes.com
Electrochemical Oxidation: This method employs electrodes to generate strong oxidizing agents that can degrade PFAS. pjoes.com
Photocatalysis: This process uses a semiconductor catalyst (like titanium dioxide) and a light source (such as UV) to generate reactive oxygen species that can degrade PFCAs. nih.gov Studies have shown the degradation of various PFCAs using this method, suggesting its potential applicability to PFHxCA. nih.gov
These technologies are at various stages of development, with some being tested at pilot scale and others nearing commercialization. nih.gov Challenges remain in terms of energy consumption, cost, and the potential for the formation of unwanted byproducts. nih.gov
Lines of Evidence and Best Practices for Assessing Remedial Technology Effectiveness
Assessing the effectiveness of any remediation technology for PFHxCA requires a robust framework based on clear lines of evidence. The primary line of evidence is a statistically quantifiable decrease in the concentration of the target compound in the treated medium. service.gov.uk
Key best practices for assessing the effectiveness of PFAS remediation technologies include:
Defining Target Analytes: The first step is to clearly define the specific PFAS to be targeted by the remediation. service.gov.uk Given the thousands of existing PFAS, this may include not only PFHxCA but also other relevant PFAS and potential precursors present at a site.
Robust Analytical Methods: Accurate and sensitive analytical methods are crucial for assessing performance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS in environmental samples. mdpi.com
Comprehensive Sampling and Monitoring Plan: A well-designed sampling plan is needed to collect representative samples before, during, and after the remedial action. This includes monitoring for potential transformation products.
Mass Balance Analysis: Where feasible, conducting a mass balance analysis can provide a more complete picture of the fate of the contaminant. This involves tracking the mass of the contaminant removed from the treated medium and its accumulation in any waste streams or its transformation into other compounds.
Evaluation of Secondary Impacts: The assessment should also consider any potential negative impacts of the treatment technology, such as the creation of harmful byproducts or adverse changes to the geochemistry of the treated medium.
By following these best practices, a clear and defensible assessment of the effectiveness of a chosen remediation strategy for PFHxCA can be achieved.
Biodegradation and Biotransformation Pathways of Perfluorocyclohexanecarboxylic Acid
Microbial Degradation Studies
The microbial degradation of perfluoroalkyl and polyfluoroalkyl substances is a critical area of research for addressing environmental contamination. While studies directly focusing on Perfluorocyclohexanecarboxylic acid are limited, research on other perfluorinated carboxylic acids (PFCAs) provides a foundational understanding of potential microbial degradation mechanisms. nih.govnih.gov
Aerobic Biodegradation Mechanisms
Under aerobic conditions, the biodegradation of certain polyfluorinated compounds can occur, often initiated by monooxygenase enzymes. These enzymes can introduce hydroxyl groups, making the molecules more susceptible to further breakdown. For instance, the biotransformation of fluorotelomer alcohols (FTOHs) in wastewater treatment plants under aerobic conditions can lead to the formation of PFCAs. nih.gov The process involves both heterotrophic and autotrophic microorganisms, with autotrophs potentially playing a significant role in the generation of shorter-chain PFCAs. nih.gov
Studies on unsaturated fluorinated carboxylic acids have shown that the presence of a double bond can facilitate aerobic microbial defluorination. nih.gov This suggests that the introduction of unsaturation into the perfluorinated ring of PFCHA could be a potential strategy to enhance its biodegradability. However, the fully saturated and fluorinated ring of PFCHA makes it highly resistant to such initial oxidative attacks.
Anaerobic Biodegradation Mechanisms
Anaerobic conditions present a different set of biochemical pathways for PFAS degradation. Reductive defluorination, where a fluorine atom is replaced by a hydrogen atom, is a key mechanism observed for some PFAS under anaerobic conditions. nih.gov This process is often mediated by microorganisms that can use the fluorinated compounds as electron acceptors. For example, the anaerobic defluorination of specific unsaturated fluorinated carboxylic acids has been demonstrated, highlighting the importance of the compound's chemical structure. nih.govacs.org
The bacterium Acidimicrobium sp. Strain A6 has been shown to be capable of anaerobically degrading perfluorooctanoic acid (PFOA) in biosolids, a process that involves reductive defluorination. nih.gov This suggests that specialized microorganisms can, under specific conditions, break the highly stable carbon-fluorine bond. While not directly studied for PFCHA, these findings point towards the possibility of anaerobic microbial communities possessing the metabolic machinery to degrade cyclic PFCAs, although the efficiency is expected to be low due to the compound's structure.
Fungal Biotransformation Capabilities
Fungi, with their powerful extracellular enzyme systems, are known to degrade a wide range of persistent organic pollutants. While specific studies on the fungal biotransformation of this compound are not available, research on other fluorinated compounds provides insights into their potential capabilities. For instance, some fungi have been shown to biotransform fluorotelomer alcohols. dtic.mil
Filamentous fungi like Aspergillus niger are known for their diverse biotransformation reactions, including hydroxylations and oxidations, which could potentially be applied to the degradation of recalcitrant compounds like PFCHA. nih.gov However, the high stability of the perfluorinated ring structure of PFCHA likely presents a significant barrier to fungal enzymatic attack.
Enzyme-Mediated Defluorination Processes and Enzymes Involved
The cleavage of the carbon-fluorine (C-F) bond is the most critical and challenging step in the degradation of perfluorinated compounds. nih.gov Several types of enzymes have been implicated in the defluorination of fluorinated organic compounds.
Dehalogenases , particularly fluoroacetate (B1212596) dehalogenases, are enzymes that can cleave C-F bonds in some fluorinated aliphatic compounds. nih.gov These enzymes function through a hydrolytic mechanism. While their activity has been demonstrated on smaller, less fluorinated molecules, their effectiveness against highly fluorinated and cyclic structures like PFCHA is yet to be established.
Oxygenases , such as monooxygenases and dioxygenases, can initiate the degradation of some fluorinated compounds by introducing oxygen atoms into the molecule. This can destabilize the C-F bonds and lead to subsequent defluorination. For example, ammonia (B1221849) monooxygenase in ammonia-oxidizing microorganisms has been suggested to be involved in the enhanced generation of PFCAs from FTOHs. nih.gov
Reductive dehalogenases are key enzymes in anaerobic defluorination processes, where they catalyze the removal of halogen atoms with the concomitant addition of electrons. researchgate.net The activity of these enzymes is crucial for the breakdown of certain chlorinated and brominated compounds, and they are thought to play a role in the reductive defluorination of some PFAS.
While these enzyme classes show promise, their direct action on the stable structure of this compound has not been demonstrated. The development of engineered enzymes with tailored specificities may be necessary to achieve efficient defluorination of such recalcitrant compounds. acs.org
Identification and Characterization of Degradation Intermediates and By-products
Due to the lack of studies on the biodegradation of this compound, there is no information available on its specific degradation intermediates and by-products. However, based on the degradation pathways of other PFCAs, some potential transformations can be hypothesized.
In a hypothetical degradation scenario, initial enzymatic attack, if it were to occur, could lead to partially defluorinated cyclohexanecarboxylic acids. Subsequent ring cleavage could then produce a series of shorter-chain perfluorinated or polyfluorinated aliphatic carboxylic acids. For example, the degradation of PFOA has been shown to produce shorter-chain PFCAs like perfluoroheptanoic acid (PFHpA). nih.govmdpi.com
It is important to note that incomplete degradation could lead to the formation of other persistent and potentially toxic transformation products. Therefore, a thorough characterization of all intermediates and by-products is crucial for assessing the environmental safety of any potential biodegradation process.
Factors Influencing Biodegradation Efficiency and Microbial Community Responses
The efficiency of PFAS biodegradation is influenced by a multitude of environmental factors, and the presence of these compounds can, in turn, shape microbial communities.
Environmental Factors:
Oxygen Availability: The presence or absence of oxygen is a primary determinant of the active microbial degradation pathways, with aerobic and anaerobic mechanisms involving different sets of microorganisms and enzymes. nih.gov
pH: The pH of the environment can affect the bioavailability of the compound and the activity of microbial enzymes.
Nutrient Availability: The presence of other carbon and energy sources can influence the willingness of microorganisms to metabolize a recalcitrant compound like PFCHA.
Co-contaminants: The presence of other pollutants can either inhibit or, in some cases, enhance the degradation of PFAS through co-metabolism.
Microbial Community Responses:
Toxicity: PFAS can be toxic to some microorganisms, leading to a decrease in microbial diversity and shifts in community structure. researchgate.netnih.gov Long-chain PFAS have been observed to have more significant negative effects on microbial populations. nih.gov
Adaptation: Over time, microbial communities may adapt to the presence of PFAS, leading to the enrichment of tolerant and potentially degrading strains. researchgate.net For instance, exposure to PFAS has been shown to lead to shifts in the microbial community composition in activated sludge and soil. nih.govnih.gov
The following table summarizes the key factors influencing the biodegradation of PFAS and the observed responses of microbial communities.
| Factor/Response | Description |
| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways are dominant. |
| pH | Influences enzyme activity and compound bioavailability. |
| Nutrient Availability | Affects microbial metabolism and the potential for co-metabolism. |
| Co-contaminants | Can inhibit or enhance biodegradation processes. |
| Toxicity | PFAS can be toxic to microorganisms, altering community structure. researchgate.netnih.gov |
| Adaptation | Microbial communities may adapt to PFAS, enriching for tolerant and degrading species. researchgate.net |
| Community Shifts | Exposure to PFAS can cause significant changes in the composition of microbial communities. nih.govnih.gov |
Regulatory Frameworks and Risk Assessment Methodologies for Perfluorocyclohexanecarboxylic Acid
Development of Health-Based Guidance Values and Reference Doses
The establishment of health-based guidance values, such as Reference Doses (RfDs) and Tolerable Daily Intakes (TDIs), is a cornerstone of risk assessment for chemical substances. wikipedia.org These values represent the maximum acceptable oral dose of a substance that is not expected to cause adverse non-cancer health effects over a lifetime of exposure. wikipedia.org For per- and polyfluoroalkyl substances (PFAS), including Perfluorocyclohexanecarboxylic acid (PFCHA), the development of these values is a complex process due to their persistence in the environment and the human body. nih.gov
While specific RfDs or TDIs for PFCHA are not as widely established as those for more well-known PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonate (PFOS), the methodologies for their development follow a consistent framework. This framework involves a thorough review of toxicological studies to identify the most sensitive adverse health effect (the critical effect) and the dose at which it occurs. nih.gov
Key Steps in Developing Health-Based Guidance Values:
Hazard Identification: This step involves a comprehensive review of available scientific literature from animal and human studies to identify potential adverse health effects associated with exposure to the chemical. For many PFAS, effects on the liver, developmental and reproductive systems, and the immune system are of primary concern. nih.govnih.gov
Dose-Response Assessment: This step determines the relationship between the dose of the chemical and the incidence or severity of the adverse effect. The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL). wikipedia.org In cases where a clear threshold cannot be identified, Benchmark Dose (BMD) modeling may be used.
Derivation of a Reference Dose (RfD) or Tolerable Daily Intake (TDI): The NOAEL, LOAEL, or BMD is then divided by a series of uncertainty factors to derive the RfD or TDI. These factors account for uncertainties such as interspecies (animal to human) and intraspecies (variations within the human population) differences. wikipedia.orgnih.gov
For some PFAS, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established health advisories and tolerable intake levels. For instance, the EFSA has set a tolerable weekly intake (TWI) for a group of four prominent PFAS, including PFOA, PFOS, perfluorononanoic acid (PFNA), and perfluorohexane (B1679568) sulfonic acid (PFHxS), at 4.4 nanograms per kilogram of body weight per week. europa.eu While PFCHA is not explicitly included in this group, the approach highlights the trend toward considering the cumulative effects of multiple PFAS.
The EPA has also been active in developing toxicity assessments for various PFAS. For example, the Integrated Risk Information System (IRIS) program has been developing assessments for several PFAS, including perfluorohexanoic acid (PFHxA), which is structurally related to PFCHA. epa.govepa.gov The RfD for PFHxA was based on developmental effects observed in neonatal rats. nih.gov Such assessments for related compounds can provide valuable insights for the risk assessment of PFCHA.
It is important to note that the science surrounding the toxicity of PFAS is continually evolving, leading to periodic re-evaluations and updates of these health-based guidance values. nih.govchemsec.org
Interactive Data Table: Examples of Health-Based Guidance Values for Select PFAS
| Compound | Guidance Value Type | Value | Issuing Body | Critical Effect |
|---|---|---|---|---|
| PFOA | Reference Dose (RfD) | Not specified in provided text | U.S. EPA | Developmental effects, liver toxicity |
| PFOS | Reference Dose (RfD) | Not specified in provided text | U.S. EPA | Developmental effects, immune system effects |
| PFHxA | Subchronic RfD | 5 × 10⁻⁴ mg/kg-day | U.S. EPA (IRIS) | Decreased offspring body weight |
| PFOA, PFOS, PFNA, PFHxS (Group) | Tolerable Weekly Intake (TWI) | 4.4 ng/kg body weight/week | EFSA | Decreased immune response to vaccination |
Ecological Risk Assessment Methodologies
Ecological risk assessments (ERAs) for PFAS, including PFCHA, are essential for understanding their potential impacts on ecosystems. navy.mil The process for conducting ERAs for PFAS follows a standard framework but presents unique challenges due to the properties of these chemicals. navy.milnih.gov
Framework for Ecological Risk Assessment:
Problem Formulation: This initial step defines the scope of the assessment, including identifying the contaminants of concern, the ecosystems and receptors (e.g., plants, invertebrates, fish, birds) at risk, and the potential exposure pathways. navy.mil For PFAS, this involves considering their mobility in water and potential for bioaccumulation in food webs. nih.gov
Exposure Assessment: This step quantifies the extent to which ecological receptors are exposed to the chemical. It involves measuring or modeling the concentrations of the chemical in various environmental media such as water, soil, and sediment, and estimating the intake by different organisms. navy.mil
Effects Assessment (Hazard Identification and Dose-Response): This step evaluates the potential for the chemical to cause adverse effects in ecological receptors. It involves reviewing ecotoxicity data from laboratory and field studies to determine the concentrations at which harmful effects are observed. csic.es
Risk Characterization: This final step integrates the exposure and effects assessments to estimate the likelihood and magnitude of adverse ecological effects. This is often done by comparing the estimated environmental concentrations with the toxicity values (e.g., Predicted No-Effect Concentrations or PNECs). csic.esnih.gov
Challenges in the ecological risk assessment of PFAS include the limited availability of toxicity data for many of these compounds, particularly for a wide range of species and ecological endpoints. nih.gov Much of the existing research has focused on PFOA and PFOS. csic.esoup.com
To address these data gaps, researchers are working on developing and refining methods for predicting the bioaccumulation potential and toxicity of PFAS based on their chemical structure. nih.gov The use of species sensitivity distributions (SSDs) is one approach to derive PNECs when toxicity data is available for several species. nih.gov
Key Considerations in PFAS Ecological Risk Assessment:
Bioaccumulation and Biomagnification: Some PFAS can accumulate in organisms and magnify in concentration up the food chain, posing a greater risk to top predators. nih.gov
Mixture Effects: The environment is often contaminated with a mixture of different PFAS. Assessing the combined risk of these mixtures is a significant challenge. oup.com
Precursor Transformation: Some PFAS can transform in the environment into other, more persistent and toxic PFAS, which needs to be considered in the exposure assessment. oup.com
The U.S. Department of Defense has been actively involved in developing guidance for conducting ERAs at sites contaminated with aqueous film-forming foam (AFFF), a major source of PFAS pollution. clu-in.org This guidance emphasizes a tiered approach, starting with a screening-level assessment and proceeding to a more detailed baseline ecological risk assessment if potential risks are identified. osd.mil
International and National Regulatory Landscape for Perfluorinated Compounds
The regulatory landscape for PFAS is dynamic and varies significantly across different countries and regions. anteagroup.com International agreements and national regulations are increasingly addressing the risks posed by these "forever chemicals." enhesa.com
International Agreements:
The Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. enhesa.com
PFOS and its salts were added to Annex B (Restrictions) in 2009. enhesa.com
PFOA, its salts, and PFOA-related compounds were added to Annex A (Elimination) in 2019. enhesa.com
Perfluorohexane sulfonic acid (PFHxS), its salts, and PFHxS-related compounds were added to Annex A in 2022. enhesa.com
The inclusion of these compounds in the Stockholm Convention obligates signatory countries to take measures to reduce or eliminate their production and use. produktionnrw.org
National and Regional Regulations:
United States:
Toxic Substances Control Act (TSCA): The EPA has used TSCA to restrict the manufacture, use, and import of many long-chain PFAS. itrcweb.org
Safe Drinking Water Act (SDWA): In April 2024, the EPA established legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS in drinking water, including PFOA, PFOS, PFNA, PFHxS, and HFPO-DA ("GenX chemicals"). awattorneys.comepa.gov Public water systems are required to monitor for these chemicals and take action if levels exceed the MCLs. epa.gov
Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): The EPA has designated PFOA and PFOS as hazardous substances under CERCLA, which has implications for the cleanup of contaminated sites. itrcweb.orguschamber.com
Many individual states have also established their own regulations and guidance values for PFAS in drinking water and other environmental media, some of which are more stringent than federal guidelines. apha.orgclu-in.org
European Union:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): The EU regulates PFAS through REACH restrictions. enhesa.com
POP Regulation: The EU has implemented the Stockholm Convention's restrictions on PFOS, PFOA, and PFHxS. anteagroup.comnortonrosefulbright.com
The EU is considering a broad restriction on the manufacture, use, and placing on the market of a wide range of PFAS, with the goal of phasing out their use in non-essential applications. anteagroup.comglobalaffairs.org
Other Countries:
Countries like Canada, Australia, and Japan have also implemented regulations and guidelines for PFAS, often focusing on drinking water quality and the management of contaminated sites. anteagroup.comenhesa.com
Policy Implications for Environmental Management and Public Health Protection
The evolving regulatory landscape for PFAS has significant policy implications for environmental management and public health protection. clydeco.com The persistent and ubiquitous nature of these compounds necessitates a multi-faceted and proactive approach.
Key Policy Implications:
Shift Towards a Class-Based Approach: There is a growing movement to regulate PFAS as a class or in large groups, rather than on a chemical-by-chemical basis. uschamber.commdpi.com This approach aims to prevent "regrettable substitutions," where a regulated PFAS is replaced by another, less-studied but potentially equally harmful PFAS. apha.org
Focus on Prevention and Source Reduction: Policies are increasingly focused on preventing the release of PFAS into the environment in the first place. This includes restricting their use in consumer products and industrial processes and promoting the development and use of safer, non-fluorinated alternatives. apha.org
Management of Contaminated Sites: The designation of certain PFAS as hazardous substances has significant implications for the cleanup of contaminated sites, including industrial facilities, military bases, and airports where firefighting foams were used. itrcweb.orguschamber.com This requires the development of effective and affordable remediation technologies. clydeco.com
Drinking Water Treatment and Monitoring: The establishment of legally enforceable drinking water standards for PFAS requires significant investment in monitoring and treatment technologies by public water systems. awattorneys.comepa.gov
Public Communication and Engagement: Effective risk communication is crucial to inform the public about the risks of PFAS exposure and the actions being taken to address them. uschamber.com This includes providing clear information about the levels of PFAS in drinking water and the potential health effects.
Research and Development: Continued investment in research is needed to better understand the health and environmental effects of the vast number of PFAS, develop more effective analytical and treatment methods, and identify safer alternatives. nih.govapha.org
The overarching policy goal is to reduce human and environmental exposure to PFAS to the greatest extent possible, thereby protecting public health and preserving environmental quality for future generations. apha.orgclydeco.com
Emerging Research Directions and Future Perspectives on Perfluorocyclohexanecarboxylic Acid
Addressing Data Gaps in Environmental Behavior and Impact
A fundamental challenge in assessing the risk of Perfluorocyclohexanecarboxylic acid is the significant lack of compound-specific data. The ultimate fate and transport of most PFAS, particularly less-studied compounds like cyclic variants, are still considered critical knowledge gaps. nih.govnih.gov While general characteristics of perfluoroalkyl acids (PFAAs) are known, detailed information for PFCHA is largely unavailable, hindering accurate environmental risk assessment. nih.gov
Key areas where research is urgently needed include:
Environmental Fate and Transport: General studies on perfluorocarboxylates (PFCAs) indicate properties like high water solubility, moderate sorption to solids, and negligible vapor pressure, suggesting they accumulate in surface waters and can be transported over long distances. nih.govyoutube.com However, the unique cyclic structure of PFCHA may influence these properties. Research is required to determine its specific partitioning coefficients, potential for atmospheric transport, and degradation pathways, which are currently not well understood. nih.govny.gov A significant portion of PFAS analysis is not mandated for matrices such as soil, vegetation, or biosolids, creating blind spots in understanding environmental distribution. mdpi.com
Ecotoxicology: The ecotoxicological effects of most PFAS on aquatic and terrestrial microorganisms remain understudied. jyu.fi While studies on other PFCAs, like Perfluorooctanoic acid (PFOA) and Perfluorohexanoic acid (PFHxA), show they can alter microbial community structure and inhibit growth, similar data for PFCHA is absent. jyu.fi Understanding its potential to bioaccumulate in wildlife and impact ecosystem health is another critical data gap. wisconsin.gov
Precursor Transformation: Many polyfluorinated substances can transform into stable PFAAs in the environment. youtube.com A crucial knowledge gap is the lack of information on the historical and ongoing production volumes and identities of most PFAS, which is needed to build reliable emissions inventories and assess risks from precursor compounds. nih.gov
The U.S. Geological Survey has formally recognized these challenges, releasing a strategic plan to address scientific gaps in understanding PFAS occurrence, movement, and ecological impacts, underscoring the national and global need for this fundamental research. usgs.gov
Development of "Future-Proof" Remediation Solutions for Diverse Perfluorinated Compounds
Given the extreme persistence of PFAS, including compounds like PFCHA, developing effective and sustainable remediation technologies is a primary focus of current research. mdpi.com Many conventional treatment methods are ineffective against the stable carbon-fluorine bond. trihydro.com Future-proof solutions must not only remove these "forever chemicals" but also do so in an environmentally and economically sustainable manner, minimizing energy consumption and the creation of hazardous byproducts. mdpi.com
Remediation technologies are generally categorized as immobilization, extraction, or destruction. mdpi.com
| Technology Category | Specific Method | Description | Advantages | Disadvantages & Challenges | Source |
|---|---|---|---|---|---|
| Immobilization | Sorption/Stabilization (e.g., Granular Activated Carbon - GAC) | Uses sorbent materials to bind PFAS in soil or water, reducing mobility and bioavailability. GAC is a widely used and proven method for long-chain PFAS. | Relatively low cost, simple, and quick to implement for source zone containment. itrcweb.org Proven effectiveness for PFOA and PFOS. r3sustainability.com | Does not destroy PFAS. trihydro.com Less effective for short-chain PFAS. r3sustainability.com Requires disposal or regeneration of spent media, which can be costly and energy-intensive. mdpi.comearth911.com | mdpi.comtrihydro.comitrcweb.orgr3sustainability.com |
| In-Situ Sequestration (e.g., Colloidal Activated Carbon) | Injectable carbon-based amendments like PlumeStop® transform the aquifer into a large-scale filter, immobilizing the contaminant plume. | Highly effective, low-cost, and sustainable alternative to pump-and-treat systems. earth911.com Minimizes waste generation and surface infrastructure. | Long-term performance and potential for desorption require further study. mdpi.com Does not destroy the contaminant mass. | mdpi.comearth911.com | |
| Extraction | Soil Washing/Flushing | Uses extraction solutions (e.g., surfactants, co-solvents) to mobilize PFAS from soil for subsequent collection and treatment. | Can remove contaminant mass from soil. | Generates large volumes of PFAS-laden wastewater that require further, often costly, treatment. mdpi.com Efficiency can be limited by strong PFAS-soil binding. | mdpi.comclu-in.org |
| Destruction | Incineration | High-temperature thermal destruction of PFAS-contaminated materials (e.g., soil, spent GAC). | One of the few commercially available technologies capable of destroying PFAS. itrcweb.org | Very high energy demand. mdpi.com Potential for incomplete combustion and formation of harmful byproducts. mdpi.comitrcweb.org High cost. | mdpi.comitrcweb.org |
| Supercritical Water Oxidation (SCWO) | Uses water at high temperature and pressure to create a reaction environment that breaks down PFAS into less harmful compounds. | Achieves near-total PFAS destruction (>99.99%). r3sustainability.com Produces minimal residual waste. r3sustainability.com | High capital and operational costs. r3sustainability.com Technically complex and requires careful operation. r3sustainability.com | r3sustainability.com | |
| Electrochemical Oxidation | Applies an electrical current through electrodes in contaminated water to generate powerful oxidizing agents that degrade PFAS. | Promising destruction efficiency demonstrated in lab and pilot studies. trihydro.comclu-in.org Can be coupled with other technologies in a treatment train. clu-in.org | Scaling to full field application is still in development. trihydro.com Energy consumption and electrode fouling can be challenges. | trihydro.comclu-in.org |
Integration of Advanced Analytical Techniques for Comprehensive Environmental and Biological Profiling
The ability to detect and quantify PFAS is fundamental to understanding exposure, assessing risk, and verifying the efficacy of remediation. Analytical methods have evolved significantly, moving from targeting a few legacy compounds to broader screening techniques. barr.comgsienv.com
Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), primarily use liquid chromatography with tandem mass spectrometry (LC-MS/MS) and are validated for specific matrices like drinking water (e.g., EPA 537.1, EPA 533) or other environmental media (e.g., EPA 1633). barr.commdpi.com However, these targeted methods only measure a predefined list of PFAS, leaving a wide array of other PFAS, including novel replacement chemicals and transformation products, undetected. gsienv.com
To address this, advanced analytical techniques are being integrated for more comprehensive profiling. usgs.gov
| Technique | Principle | Application | Advantages | Limitations | Source |
|---|---|---|---|---|---|
| Targeted LC-MS/MS | Separates compounds by liquid chromatography and identifies/quantifies them by their specific mass-to-charge ratio using a triple quadrupole mass spectrometer. | Regulatory monitoring of specific, known PFAS in water, soil, and other matrices. | High sensitivity and specificity for target analytes. thermofisher.com Well-established and validated methods available (e.g., EPA 537.1, 1633). barr.commdpi.com | Only detects pre-selected compounds; misses unknown or novel PFAS. gsienv.com Requires expensive instrumentation. mdpi.com | barr.comgsienv.commdpi.comthermofisher.com |
| Adsorbable Organic Fluorine (AOF) | Measures the total amount of fluorine bound to organic compounds by first adsorbing them onto a carbon medium, followed by combustion ion chromatography (CIC). | Screening method to quantify the total mass of organofluorine in a sample, often used for methods like EPA Draft 1621. | Provides a measure of the total PFAS burden, including unknown compounds. thermofisher.com Can indicate if a targeted analysis is missing a significant portion of the PFAS present. | Does not identify individual PFAS compounds. thermofisher.com Not a standardized method for all matrices. | thermofisher.com |
| High-Resolution Mass Spectrometry (HRMS) | Uses instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers to measure mass with very high accuracy, allowing for the determination of elemental formulas. | Non-targeted analysis to discover and identify unknown or "suspect" PFAS in complex samples. | Enables the discovery of novel PFAS and transformation products not on target lists. thermofisher.com Provides greater confidence in compound identification. | Data analysis is complex; requires specialized expertise and software. Higher instrumentation cost. | gsienv.comthermofisher.com |
| Passive Samplers | Deployment of sorbent-filled devices in the environment (e.g., water bodies) to accumulate PFAS over time. | Time-integrated monitoring of PFAS in surface water, groundwater, and porewater. | Provides a more representative measure of average contamination levels over time compared to grab samples. usgs.gov Cost-effective for long-term monitoring. | Method development and calibration for a wide range of PFAS are still ongoing. usgs.gov Uptake kinetics can vary between compounds. | usgs.gov |
Understanding of Long-Term Human and Ecological Health Consequences
While the toxicity of legacy PFAS like PFOA and PFOS is increasingly well-documented, significant knowledge gaps persist for the vast majority of PFAS, including PFCHA. nih.gov Research has linked exposure to certain PFAS with a range of adverse health outcomes. epa.gov These associations are often based on studies of the most prevalent and well-known compounds.
General Health Risks Associated with PFAS Exposure:
Cancer: Increased risk for certain cancers, including kidney, testicular, prostate, and liver cancer. nih.govepa.govtrccompanies.com
Immune System Effects: Reduced vaccine response in children and general suppression of immune function. nih.govepa.gov
Developmental Effects: Low birth weight, accelerated puberty, and potential negative impacts on cognitive and motor development in children. nih.govepa.govtrccompanies.com
Hormonal Disruption: Interference with the body's natural hormones, including thyroid function. nih.govepa.goveuropa.eu
Metabolic Effects: Increased cholesterol levels and a higher risk of obesity. wisconsin.govepa.gov
For PFCHA specifically, long-term human and ecological health data are not available. However, studies on other short-chain PFAS can provide context. For example, extensive reviews of Perfluorohexanoic acid (PFHxA), a six-carbon linear PFAA, have concluded that it is not carcinogenic or a selective reproductive toxicant and that its effects, largely related to kidney function, occur at much higher doses than those observed for PFOA. nih.gov This demonstrates that toxicity can vary significantly within the PFAS class and underscores the need for compound-specific toxicological assessments for substances like PFCHA to avoid making inaccurate assumptions based on other PFAS.
The lack of data is a recurring theme, as the health effects associated with low levels of exposure over long periods are still being actively researched. epa.gov Furthermore, humans are typically exposed to a mixture of PFAS, and the cumulative effects of these chemical cocktails are not well understood. mdpi.com
Sustainable Management Strategies and Green Chemistry Initiatives for Perfluorinated Compounds
Addressing the global challenge of PFAS contamination requires a shift towards sustainable management and the principles of green chemistry. apaengineering.com This involves a multi-faceted approach that spans proactive risk management, regulatory action, and scientific innovation to develop safer alternatives. adlerandallan.co.uk
Sustainable Management Strategies:
Proactive Risk Management: Businesses and industries are encouraged to conduct thorough assessments of their operations and supply chains to identify and quantify PFAS-related risks before regulatory action becomes mandatory. adlerandallan.co.uk
International Cooperation and Monitoring: Given that PFAS are a global issue, international collaboration is essential for sharing knowledge, developing best practices, and tracking transboundary contamination. apaengineering.com
The "Essential Use" Concept: A strategic approach to phasing out PFAS involves categorizing their uses. For applications where PFAS are not critical for health, safety, or the functioning of society, and for which alternatives already exist, their use should be discontinued. This allows resources to be focused on finding substitutes for truly essential applications. foodpackagingforum.org
Green Chemistry Initiatives:
Developing Fluorine-Free Alternatives: The ultimate goal is to replace harmful PFAS with safer, non-persistent alternatives. foodpackagingforum.org Research is underway to develop fluorine-free materials that can match the performance of PFAS in applications like firefighting foams and food packaging. battelle.orgnih.gov Change Chemistry and GreenScreen for Safer Chemicals are initiatives actively working to accelerate the commercialization of such solutions. battelle.org
Avoiding "Regrettable Substitution": A critical lesson from the past is the replacement of phased-out PFAS (like PFOA) with other, often structurally similar, PFAS (like GenX) that later proved to be problematic themselves. nih.govgcande.org A systematic and scientifically sound approach is needed to evaluate the entire life cycle, hazard profile, and environmental footprint of any proposed substitute to ensure it is truly safer. foodpackagingforum.orggcande.org
A complete phase-out of these persistent chemicals is seen by many as a necessary step to protect human and environmental health, which will require a concerted effort in research and innovation to develop and implement sustainable, greener alternatives. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
